REACTION_CXSMILES
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C([NH:8][CH2:9][CH2:10][C:11]1[CH:21]=[CH:20][C:14]([NH:15][S:16]([CH3:19])(=[O:18])=[O:17])=[CH:13][CH:12]=1)C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH2:9][CH2:10][C:11]1[CH:21]=[CH:20][C:14]([NH:15][S:16]([CH3:19])(=[O:18])=[O:17])=[CH:13][CH:12]=1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 40° for 18 hours in a Parr hydrogenator under an average hydrogen pressure of 3 atmospheres
|
Duration
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18 h
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Type
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FILTRATION
|
Details
|
The catalyst was filtered off
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Type
|
CUSTOM
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Details
|
precipitation of Compound (XXVIII)
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Name
|
|
Type
|
|
Smiles
|
NCCC1=CC=C(NS(=O)(=O)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |